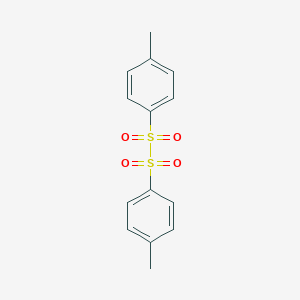

4,4'-Dimethyldiphenyldisulfone

Description

Significance and Research Trajectory of Diaryl Sulfone Derivatives

Diaryl sulfone derivatives represent a vital class of organosulfur compounds that are integral to numerous scientific fields. thieme-connect.com Their significance stems from the unique properties imparted by the sulfonyl group (-SO₂-), which is a strong electron-withdrawing group, enhances thermal and oxidative stability, and can participate in strong intermolecular interactions.

Historically, the research trajectory of sulfones was significantly propelled by the discovery of their medicinal properties. The journey began with sulfonamide antibacterial drugs in the early 20th century, with the discovery that the dye Prontosil was effective against bacterial infections, leading to the development of sulfanilamides and the sulfone compound Dapsone. pharmacyconcepts.inslideshare.net This lineage established sulfones as a key pharmacophore in medicinal chemistry.

In parallel, the trajectory in materials science has seen diaryl sulfones become crucial building blocks for high-performance polymers. taylorandfrancis.com The sulfone group, when incorporated into a polymer backbone, imparts high thermal stability, mechanical strength, and resistance to oxidation. This has led to the development of commercially important polymers like polysulfone and polyethersulfone, which are valued in engineering, aerospace, and membrane applications. The current research trend continues to explore novel diaryl sulfone structures to fine-tune these properties for increasingly demanding applications. kfas.org.kw

Interdisciplinary Relevance of 4,4'-Dimethyldiphenyldisulfone in Advanced Materials Science

The specific compound this compound is recognized for its potential use in the development of high-performance materials, attributed to its favorable mechanical and thermal properties. cymitquimica.com Its interdisciplinary relevance lies at the intersection of organic synthesis, polymer chemistry, and materials engineering. While it is a niche compound, its structural features suggest its utility as a specialty additive or monomer in polymer formulations. The presence of the disulfone bridge and the methyl groups can influence properties such as solubility, processability, and the final characteristics of a material. cymitquimica.com

The broader family of bis-sulfones is being investigated for unique applications. For instance, related bis-sulfone structures have been successfully used as complex pincer-type ligands in organometallic chemistry to stabilize low-valent group 14 elements, thereby creating novel building blocks for further chemical synthesis. ubbcluj.ro Furthermore, polymers incorporating diaryl sulfone derivatives are being explored for environmental applications, such as the creation of organometallic copolymers for efficient iodine adsorption. kfas.org.kw Advanced materials science is an interdisciplinary field that leverages chemistry, physics, and engineering to design and create materials with novel functions for industries ranging from aerospace and automotive to electronics and biomedicine. aprcomposites.com.auutoronto.caaprcomposites.com.au The development of fluoropolymers and advanced network materials often relies on unique building blocks to achieve desired properties like thermal stability, which is a known characteristic of sulfone-containing compounds. mdpi.com

Historical Context of Sulfone Chemistry within Organic Synthesis and Materials Development

The history of sulfone chemistry is a story of fundamental discoveries leading to widespread practical applications. Early work in the 19th and early 20th centuries established the basic reactivity and structure of these sulfur compounds. thieme-connect.com A pivotal moment was the recognition of the antibacterial properties of sulfonamides, which spurred intense research into organosulfur compounds and their synthesis. pharmacyconcepts.in

From a synthetic perspective, the classical methods for preparing sulfones have been known for decades and primarily include the oxidation of thioethers (sulfides) and sulfoxides, as well as Friedel-Crafts-type sulfonylation reactions of arenes. thieme-connect.comwikipedia.org The oxidation of sulfides remains one of the most common and straightforward routes. wikipedia.org

The development of new synthetic methodologies has been a continuous focus. In recent years, there has been a resurgence in sulfone synthesis, driven by the need for more efficient, sustainable, and versatile methods. This includes the development of metal-catalyzed coupling reactions and, notably, the use of sulfur dioxide surrogates. mdpi.comd-nb.info Gaseous and toxic sulfur dioxide is a fundamental source of the sulfonyl group, but its difficult handling has led chemists to develop solid or liquid reagents, such as DABCO-bis(sulfur dioxide) (DABSO), that can deliver the SO₂ unit safely and efficiently into molecules. d-nb.info This innovation has significantly expanded the toolkit for creating complex sulfone-containing molecules for both pharmaceutical and materials science applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 10409-07-1 |

| Molecular Formula | C₁₄H₁₄O₄S₂ |

| Molecular Weight | 310.39 g/mol |

| Synonyms | Bis(4-methylphenyl) disulfone, p-Tolyl disulfone |

| Appearance | Solid |

Data sourced from chemical supplier catalogs. cymitquimica.com

Table 2: Research and Application Areas of Diaryl Sulfone Derivatives

| Field | Application / Research Focus | Example Compounds/Polymers |

| Medicinal Chemistry | Antibacterial, Anti-leprosy | Dapsone, Sulfonamides |

| Polymer Science | High-performance thermoplastics, Engineering plastics | Polysulfone (PSU), Polyethersulfone (PES) |

| Advanced Materials | Membranes for separation, Insulators, Adsorbents | Sulfonated Polyethersulfone, Organometallic Copolymers |

| Organic Synthesis | Synthetic intermediates, Ligands | Various functionalized diaryl sulfones |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(4-methylphenyl)sulfonylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4S2/c1-11-3-7-13(8-4-11)19(15,16)20(17,18)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXDDVUXCGCYFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)S(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90908788 | |

| Record name | 1,2-Bis(4-methylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10409-07-1 | |

| Record name | Bis(4-methylphenyl) disulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10409-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Tolyl disulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Bis(4-methylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,4 Dimethyldiphenyldisulfone and Analogues

Strategic Approaches to Sulfone Bond Formation

The construction of the sulfone linkage between the two 4-methylphenyl (p-tolyl) groups is the cornerstone of synthesizing 4,4'-dimethyldiphenyldisulfone. Modern organic synthesis offers several strategic approaches to achieve this, primarily categorized into oxidative pathways and coupling reactions.

Oxidative Pathways for Diphenyl Sulfide (B99878) Precursors

A prevalent and classical method for the synthesis of diaryl sulfones is the oxidation of the corresponding diaryl sulfide. In the case of this compound, the precursor would be 4,4'-ditolyl sulfide. This oxidation proceeds in a stepwise manner, typically forming the sulfoxide (B87167) as an intermediate, which is then further oxidized to the sulfone.

A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often influencing the reaction conditions and selectivity. Common oxidants include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO₄). For instance, the oxidation of diaryl sulfides can be achieved using H₂O₂ in conjunction with a catalytic amount of methyltrioxorhenium (CH₃ReO₃), which can selectively yield the corresponding sulfonic acids from disulfides. researchgate.net While specific conditions for the oxidation of 4,4'-ditolyl sulfide to the disulfone are not extensively detailed in readily available literature, the general principles of sulfide oxidation are directly applicable.

The reaction mechanism involves the nucleophilic attack of the sulfur atom of the sulfide on the electrophilic oxygen of the oxidizing agent. The stereochemistry of this oxidation can be of importance, especially when dealing with prochiral sulfides. datapdf.comacs.orgacs.org For symmetrical sulfides like 4,4'-ditolyl sulfide, the oxidation does not generate a chiral center at the sulfur atom.

A selection of common oxidizing agents for the conversion of sulfides to sulfones is presented in the table below.

| Oxidizing Agent | Typical Conditions |

| Hydrogen Peroxide (H₂O₂) | Acetic acid, elevated temperatures |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, room temperature |

| Potassium Permanganate (KMnO₄) | Acetic acid/water, room temperature |

| Oxone® (Potassium peroxymonosulfate) | Methanol/water, room temperature |

Coupling Reactions and Annulation Strategies for Diaryl Sulfones

Modern synthetic chemistry has seen a surge in the development of coupling reactions for the formation of carbon-sulfur bonds, providing convergent and flexible routes to diaryl sulfones. These methods often offer milder reaction conditions and broader functional group tolerance compared to classical methods.

Palladium-Catalyzed Coupling: Palladium catalysis is a powerful tool for the synthesis of diaryl sulfones. One common approach involves the coupling of an aryl halide or triflate with a source of the sulfonyl group. While specific examples for this compound are scarce, the general methodology is well-established for symmetrical diaryl sulfones. A copper(II)-promoted homocoupling of sodium arylsulfinates has been reported to produce symmetrical diaryl sulfones with high selectivity. semanticscholar.orgresearchgate.net

Copper-Catalyzed Coupling: Copper-based catalysts have also proven effective for the synthesis of diaryl sulfones. Copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been utilized as an inexpensive and recyclable catalyst for the coupling of aryl sulfonic acid salts with aryl halides to generate both symmetrical and unsymmetrical diaryl sulfones in good to excellent yields. nanomaterchem.comnanomaterchem.com This method offers the advantage of being environmentally friendly.

Metal-Free Approaches: In recent years, there has been a growing interest in developing metal-free coupling reactions to avoid the cost and potential toxicity of transition metals. An efficient, high-yielding, and transition-metal-free synthesis of diaryl sulfones has been developed from arylsulfinic acid salts and diaryliodonium salts. acs.orgnih.gov Another innovative metal-free approach involves the arylsulfonylation of arynes, generated in situ, with thiosulfonates to produce diaryl sulfones in high yields. organic-chemistry.org

The table below summarizes some of the coupling strategies for the synthesis of diaryl sulfones.

| Coupling Strategy | Key Reactants | Catalyst/Promoter |

| Homocoupling of Arylsulfinates | Sodium p-toluenesulfinate | Copper(II) salts |

| Cross-Coupling | p-Tolyl halide and a sulfinate salt | Palladium or Copper catalysts |

| Metal-Free Coupling | Sodium p-toluenesulfinate and a diaryliodonium salt | None |

| Aryne Arylsulfonylation | 2-(Trimethylsilyl)aryl triflate and a thiosulfonate | Cesium fluoride |

Stereochemical Control and Regioselectivity in the Synthesis of Substituted Diphenyl Disulfones

For the synthesis of the symmetrical this compound, stereochemical control at the sulfone group is not a factor as the molecule is achiral. However, in the synthesis of substituted and unsymmetrical diaryl disulfone analogues, both stereochemistry and regioselectivity become critical considerations.

The oxidation of unsymmetrical diaryl sulfides can lead to chiral sulfoxides, and the stereoselectivity of this oxidation can be influenced by the choice of a chiral oxidizing agent or catalyst. While the subsequent oxidation to the sulfone removes this chirality, the principles of stereoselective oxidation are crucial in the broader context of sulfone synthesis. datapdf.comacs.orgacs.org

Regioselectivity is a key challenge in the synthesis of unsymmetrical diaryl sulfones, particularly when using methods like Friedel-Crafts sulfonylation. The directing effects of substituents on the aromatic rings determine the position of the incoming sulfonyl group. In the case of toluene (B28343), sulfonation typically yields a mixture of ortho, meta, and para isomers, with the para isomer being the major product due to the ortho-para directing nature of the methyl group and steric hindrance at the ortho positions. byu.eduresearchgate.netquora.com The exact isomer distribution can be influenced by the reaction conditions, including the sulfonating agent and the temperature. researchgate.netresearchgate.net

Modern coupling reactions offer a significant advantage in terms of regioselectivity, as the sulfone bridge is formed between two pre-functionalized aryl partners, thus ensuring a specific and controlled connectivity.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Development of Environmentally Benign Synthetic Protocols

Efforts to develop greener synthetic methods for diaryl sulfones, including this compound, focus on several key areas:

Alternative Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Research into the use of greener solvents, such as water or ionic liquids, or even solvent-free conditions, is an active area of investigation in sulfone synthesis.

Metal-Free Reactions: As mentioned earlier, the development of metal-free coupling reactions eliminates the need for potentially toxic and expensive transition metal catalysts. acs.orgnih.govorganic-chemistry.org

Energy Efficiency: The use of microwave irradiation or other energy-efficient heating methods can reduce reaction times and energy consumption.

Atom Economy and Sustainability Metrics in Synthetic Route Design

Atom Economy: A key metric in green chemistry, atom economy, assesses the efficiency of a reaction in converting the mass of reactants into the desired product. scranton.edu Reactions with high atom economy, such as addition and rearrangement reactions, are considered greener as they generate less waste. rsc.org For the synthesis of this compound, the atom economy can be calculated for different synthetic routes to compare their efficiency.

For example, in the synthesis of a diaryl sulfone via the coupling of an aryl halide and a sulfinate salt, the byproducts would include the metal halide salt. In contrast, an oxidative pathway starting from a diaryl sulfide would ideally only produce water as a byproduct when using hydrogen peroxide.

E-Factor: The Environmental Factor (E-Factor) is another important sustainability metric that measures the total mass of waste generated per unit of product. scranton.edu A lower E-factor indicates a greener process. The calculation of the E-factor takes into account not only byproducts but also solvent losses, unreacted starting materials, and catalyst waste. By analyzing the E-factor of different synthetic routes to this compound, a more comprehensive assessment of their environmental impact can be made. nih.gov

The table below provides a hypothetical comparison of atom economy for two general routes to a diaryl sulfone.

| Synthetic Route | General Equation | Theoretical Atom Economy |

| Oxidative Pathway | Ar-S-Ar + 2 H₂O₂ → Ar-SO₂-Ar + 2 H₂O | High |

| Coupling Reaction | 2 Ar-X + Na₂SO₃ → Ar-SO₂-Ar + 2 NaX | Lower (depends on X and metal) |

By prioritizing synthetic strategies with high atom economy and low E-factors, the chemical industry can move towards more sustainable and environmentally responsible manufacturing of important compounds like this compound.

Scalability and Industrial Synthesis Considerations for Diaryl Disulfones

The transition from laboratory-scale synthesis to industrial production of diaryl disulfones, including this compound, necessitates a thorough evaluation of various factors to ensure efficiency, cost-effectiveness, and safety. Key considerations in scaling up synthetic methodologies for these compounds include the choice of synthetic route, catalyst systems, reaction conditions, and downstream processing. Several promising methods for the synthesis of diaryl sulfones have been developed, each with its own set of advantages and challenges for industrial application.

To address some of the drawbacks of traditional Friedel-Crafts reactions, newer catalytic systems have been explored. For instance, a metal-free approach utilizing triflic acid (TfOH) as a catalyst for the reaction of arylsulfonyl chlorides with arenes has been developed. chemistryviews.org This method offers high selectivity and good to excellent yields for a range of diaryl sulfones. chemistryviews.org A significant advantage for industrial application is the potential for catalyst and excess arene recovery and reuse, which can significantly reduce production costs and waste generation. chemistryviews.org

Transition-metal-catalyzed cross-coupling reactions represent another important avenue for the synthesis of diaryl sulfones. A palladium-catalyzed three-component coupling approach has been demonstrated for the synthesis of a broad range of aryl, heteroaryl, and alkenyl sulfones. chemistryviews.org This method utilizes an aryl lithium species, an aryl, heteroaryl, or alkenyl (pseudo)halide, and a solid, easy-to-handle sulfur dioxide surrogate, DABSO. chemistryviews.org The use of an electron-poor XantPhos-type ligand was found to significantly improve yields. chemistryviews.org While offering high versatility, the scalability of this method hinges on the cost and availability of the palladium catalyst and the specialized ligand. Catalyst recovery and recycling are critical for making such processes economically viable on an industrial scale.

More recently, a transition-metal-free method for the synthesis of diaryl sulfones via the arylsulfonylation of arynes using thiosulfonates has been reported to be scalable to gram quantities. organic-chemistry.org This approach is advantageous as it avoids the use of expensive and potentially toxic transition metals and proceeds under mild conditions. organic-chemistry.org The reaction exhibits broad functional group tolerance, which is a desirable feature for the synthesis of a diverse range of diaryl sulfone analogues. organic-chemistry.org

Heterogeneous catalysis offers another scalable solution by simplifying catalyst separation and recycling. A carbon-supported copper nanoparticle (Cu-NP) catalyst has been shown to be effective for the synthesis of diaryl sulfones from arylboronic acids and arylsulfonyl hydrazides at room temperature. rsc.org The heterogeneous nature of the catalyst allows for easy recovery and reuse, a key feature for sustainable and cost-effective industrial processes.

The table below summarizes key parameters and considerations for different scalable synthetic routes to diaryl sulfones.

| Synthetic Method | Key Reagents | Catalyst | Advantages for Scalability | Challenges for Scalability |

| Friedel-Crafts Reaction | Arene, Sulfonylating Agent (e.g., Chlorosulfonic Acid) | Acid Catalyst (e.g., AlCl3, TfOH) | Inexpensive raw materials, potential for catalyst recycling (TfOH). google.comchemistryviews.org | Harsh reaction conditions, corrosive reagents, byproduct formation. google.com |

| Palladium-Catalyzed Coupling | Aryl Lithium, Aryl Halide, SO2 Surrogate (DABSO) | Palladium complex with XantPhos-type ligand | High versatility and yields for a broad range of substrates. chemistryviews.org | Cost of palladium catalyst and ligand, need for efficient catalyst recovery. chemistryviews.org |

| Aryne Arylsulfonylation | 2-(Trimethylsilyl)aryl Triflates, Thiosulfonates | Cesium Fluoride (CsF) | Transition-metal-free, mild conditions, good functional group tolerance. organic-chemistry.org | Availability and cost of aryne precursors. organic-chemistry.org |

| Heterogeneous Copper Catalysis | Arylboronic Acids, Arylsulfonyl Hydrazides | Carbon-supported Copper Nanoparticles (Cu-NP) | Mild reaction conditions (room temperature), easy catalyst recovery and reuse. rsc.org | Substrate scope and long-term catalyst stability under industrial conditions. rsc.org |

In the context of producing this compound specifically, the choice of industrial-scale synthetic route would likely favor methods that utilize readily available precursors such as toluene or its derivatives. The Friedel-Crafts approach and transition-metal-free methods appear particularly promising from a cost and sustainability perspective. However, significant process development and optimization would be required to address the challenges associated with each method, including waste management, energy consumption, and ensuring consistent product quality at a large scale.

Mechanistic Investigations of Reactions Involving 4,4 Dimethyldiphenyldisulfone

Detailed Reaction Pathways and Transition State Analysis

The reactivity of 4,4'-Dimethyldiphenyldisulfone is largely dictated by the nature of the disulfide and sulfone functional groups. While specific detailed reaction pathways and transition state analyses for this compound are not extensively documented in publicly available literature, insights can be drawn from computational studies on related diaryl disulfides and sulfones.

Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving these functionalities. For instance, in reactions involving the cleavage of the S-S bond, a critical step in many transformations of disulfides, the transition state would involve the elongation of this bond, leading to the formation of sulfenyl radicals or ions. The energy barrier for this process is influenced by the nature of the substituents on the aromatic rings. The electron-donating methyl groups in this compound are expected to stabilize radical or cationic intermediates, thereby influencing the reaction pathway.

In cycloaddition reactions, which are plausible for related sulfur-containing compounds, the reaction can proceed through either a concerted or a stepwise mechanism. pku.edu.cnmdpi.com Transition state analysis helps to distinguish between these pathways by identifying the presence or absence of intermediates and the nature of the transition state structure. mdpi.com For a concerted pathway, a single transition state connects reactants and products, whereas a stepwise mechanism involves one or more intermediates, each with its own transition state for formation and consumption. pku.edu.cnresearchgate.net The analysis of computed transition states can provide information on bond lengths and angles, helping to elucidate the degree of bond formation and breaking at the transition state. mdpi.comresearchgate.net

Kinetic Studies of Sulfone Formation and Transformation Processes

Kinetic studies provide quantitative data on reaction rates, which are essential for understanding reaction mechanisms and optimizing process conditions. While specific kinetic data for the formation and transformation of this compound is scarce, studies on analogous systems offer valuable insights.

For example, the formation of diaryl sulfones can be achieved through various synthetic routes, and kinetic analysis of these reactions can reveal the rate-determining step and the influence of reactant concentrations, temperature, and catalysts. The Kamal model and model-free isoconversional analysis are two approaches used to analyze the kinetics of polymerization reactions, which can be adapted to study the formation of sulfone-containing polymers. nih.gov These models can predict the time to completion of a reaction at a given temperature. nih.gov

For instance, in the polymerization of a dicyanate ester in diphenyl sulfone, both the Kamal model and isoconversional calculations predicted similar times for achieving high conversion at 300°C, which were experimentally verified. nih.gov Such kinetic modeling could be applied to the synthesis of poly(arylene ether sulfone)s derived from monomers related to this compound to understand and control the polymerization process.

Catalytic Roles in Enhancing Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in many organic transformations, including those involving the synthesis and modification of diaryl sulfones and disulfides. Catalysts can enhance reaction rates, improve selectivity, and enable reactions to proceed under milder conditions. mdpi.com

In the context of diaryl sulfone synthesis, various catalytic systems have been developed. For instance, palladium-catalyzed cross-coupling reactions are widely used for the formation of C-S bonds. nih.gov The catalytic cycle of such reactions typically involves oxidative addition, transmetalation, and reductive elimination steps. The choice of ligand on the palladium catalyst can significantly influence the efficiency and selectivity of the reaction.

Furthermore, phase-transfer catalysis has been shown to be effective in promoting reactions involving sulfur-containing compounds. researchgate.net This technique is particularly useful for reactions between reactants that are soluble in different, immiscible phases. The phase-transfer catalyst facilitates the transport of one reactant across the phase boundary to react with the other.

Heterogeneous catalysts, such as Pd/C, have also been employed in the synthesis of related aromatic compounds, offering advantages in terms of easy separation and reusability. The catalytic mechanism on the surface of such catalysts often involves the adsorption of reactants and the facilitation of bond-forming or bond-breaking steps.

Identification and Spectroscopic Elucidation of Reaction Intermediates

The direct observation and characterization of reaction intermediates are often challenging due to their transient nature. However, their identification is crucial for a complete understanding of a reaction mechanism. Various spectroscopic techniques, in conjunction with computational studies, are employed for this purpose.

While specific intermediates in reactions of this compound have not been detailed in the available literature, studies on related systems provide clues. For example, in radical reactions of diaryl disulfides, arylthiyl radicals (ArS•) are key intermediates. These can be detected by techniques such as electron paramagnetic resonance (EPR) spectroscopy.

In ionic reaction pathways, intermediates such as sulfenium ions (ArS+) or sulfanions (ArS-) may be formed. Their presence can sometimes be inferred from the products of trapping experiments with suitable reagents. Modern mass spectrometry techniques, such as electrospray ionization (ESI-MS), can also be used to detect and characterize charged intermediates in the gas phase.

Computational chemistry provides a powerful tool for predicting the structures and energies of potential intermediates. mdpi.com By calculating the energies of various possible intermediates and transition states, the most likely reaction pathway can be identified.

Exploration of Radical Pathways and Photochemical Reactivity

The disulfide bond in this compound is susceptible to homolytic cleavage upon exposure to heat or light, leading to the formation of sulfinyl radicals. This opens up the possibility of radical-mediated reactions.

Recent studies have highlighted the potential of visible-light-mediated reactions for the synthesis of diaryl disulfides, which proceeds through a radical pathway. In a proposed mechanism, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process, leading to the formation of an aryl radical. This radical can then react with a sulfur source to generate a diaryl disulfide. The efficiency of such reactions can be influenced by the choice of solvent and photocatalyst, as indicated in the following table which summarizes the optimization of a visible-light-mediated synthesis of a diaryl disulfide.

| Entry | Solvent | Photocatalyst | Yield (%) |

| 1 | Acetonitrile | Ru(bpy)3(PF6)2 | 75 |

| 2 | DMF | Ru(bpy)3(PF6)2 | 82 |

| 3 | DMSO | Ru(bpy)3(PF6)2 | 85 |

| 4 | Acetonitrile | Ir(ppy)3 | 68 |

| 5 | Acetonitrile | Eosin Y | 55 |

This table is a representative example based on typical optimization studies for similar reactions and is for illustrative purposes.

The photochemical reactivity of related sulfur-containing compounds has been explored, revealing pathways for dearomatization and the formation of novel cyclic structures. For instance, deprotonated 4-hydroxycoumarins, upon photoexcitation, can act as single-electron transfer (SET) reductants to initiate radical-based transformations. Similarly, the photophysics of allomelanin, a complex polymer, involves the formation of long-lived photoproducts with radical anion character, which enhances its antioxidant activity. nih.gov These findings suggest that this compound could also exhibit interesting photochemical properties, potentially leading to novel synthetic applications.

Theoretical and Computational Chemistry Studies of 4,4 Dimethyldiphenyldisulfone

Quantum Chemical Calculations: An Uncharted Territory

Quantum chemical calculations, which are pivotal for understanding the intrinsic properties of a molecule, seem to be absent in the context of 4,4'-Dimethyldiphenyldisulfone.

Electronic Structure Elucidation (Density Functional Theory, Ab Initio Methods)

No dedicated studies utilizing Density Functional Theory (DFT) or ab initio methods to elucidate the electronic structure of this compound have been found. Such studies would be invaluable for determining key electronic properties like molecular orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential, which are fundamental to understanding its reactivity and intermolecular interactions.

Conformational Analysis and Energy Landscapes of this compound

Detailed conformational analysis and the mapping of the potential energy landscape of this compound are not available in the current body of scientific literature. While research on analogous molecules like 4,4'-dibromodiphenyl disulfide exists, providing a methodological framework, direct computational data on the stable conformers and the energy barriers between them for this compound are missing.

Prediction of Molecular Reactivity and Reaction Barriers

The prediction of molecular reactivity and the computational modeling of reaction barriers for this compound remain uninvestigated. Theoretical studies in this area would offer insights into its chemical behavior, potential reaction pathways, and kinetic stability, which are crucial for its synthesis and application.

Molecular Dynamics Simulations and Intermolecular Interactions: A Call for Investigation

Molecular dynamics (MD) simulations, a powerful tool for studying the dynamic behavior of molecules and their interactions, have not been specifically applied to this compound. Research on similar structures, such as diaminodiphenyl sulfone isomers, highlights the potential of MD in understanding the structure-property relationships in related compounds. However, specific simulations to explore the intermolecular forces, aggregation behavior, and interactions with other molecules for this compound are yet to be performed.

Spectroscopic Feature Simulation and Interpretation: An Unmet Need

The simulation and theoretical interpretation of the spectroscopic features of this compound are not documented. Computational spectroscopy, often performed using methods like DFT, can provide valuable assistance in the analysis and assignment of experimental spectra (e.g., IR, Raman, NMR, and UV-Vis). The absence of such computational data limits a deeper understanding of its spectroscopic properties.

Application of Machine Learning and Artificial Intelligence in Computational Design: A Future Prospect

The application of machine learning (ML) and artificial intelligence (AI) in the computational design and study of sulfone-containing compounds is an emerging field. However, there are no specific reports of these advanced techniques being used for the targeted design or property prediction of this compound or its derivatives. The use of ML and AI could potentially accelerate the discovery of new materials with tailored properties based on the this compound scaffold.

Development of New Computational Models for Sulfone Systems

The unique electronic and structural properties of the sulfonyl functional group necessitate the development of specialized computational models to accurately predict the behavior and properties of sulfone-containing compounds. While general computational methods are broadly applicable, new models tailored to the specific characteristics of sulfones are crucial for advancing research in materials science and drug discovery. Recent efforts have focused on creating predictive Quantitative Structure-Activity Relationship (QSAR) models, which are statistical models that relate the chemical structure of a molecule to its biological activity or a particular chemical property.

The development of robust QSAR models is particularly important for classes of compounds like indolyl aryl sulfones, which have been identified as potent inhibitors of HIV-1 non-nucleoside reverse transcriptase. tandfonline.com The goal of these computational models is to establish a statistically significant correlation between the molecular descriptors of a compound and its observed activity. This allows for the virtual screening of new, untested compounds and the rational design of molecules with enhanced efficacy.

The process of developing these new computational models involves several key steps, including the selection of a dataset of molecules with known activities, the calculation of a wide range of molecular descriptors, and the application of various statistical methods to build and validate the predictive models.

Methodology in QSAR Model Development for Sulfone Systems

The construction of predictive QSAR models for sulfone-containing compounds, such as indolyl aryl sulfones, employs a variety of linear and nonlinear statistical techniques. The primary objective is to identify a set of molecular descriptors that can effectively predict the biological activity of these compounds.

Data Set and Molecular Descriptors: A crucial first step is the compilation of a dataset of sulfone compounds with experimentally determined biological activities. For instance, in the study of indolyl aryl sulfones as anti-HIV agents, a dataset of 97 compounds was utilized. tandfonline.com A diverse array of molecular descriptors are then calculated for each compound in the dataset. These descriptors fall into several categories:

Physicochemical Descriptors: These describe properties like molar refractivity, hydrophobicity (logP), and electronic parameters.

Topological Descriptors: These are numerical values that represent the two-dimensional structure of the molecule, including connectivity indices and shape parameters.

Structural Descriptors: These are indicator variables that denote the presence or absence of specific functional groups or structural features.

Statistical Methods: A range of statistical methods are employed to develop the QSAR models. These can be broadly categorized into linear and nonlinear methods.

Linear Methods:

Stepwise Regression Analysis: A method where variables are sequentially added to or removed from a model based on their statistical significance.

Partial Least Squares (PLS): A technique that is particularly useful when the number of predictor variables is large and there is multicollinearity among them.

Genetic Function Approximation (GFA): An evolutionary algorithm-based method that selects the best combination of descriptors to form a predictive model. tandfonline.com

Nonlinear Methods:

Artificial Neural Networks (ANN): These are computational models inspired by the structure and function of biological neural networks. They are capable of modeling complex, nonlinear relationships between molecular descriptors and activity. tandfonline.com

The following table summarizes the different statistical methods and their roles in the development of QSAR models for sulfone systems.

| Statistical Method | Type | Role in Model Development | Reference |

| Stepwise Regression | Linear | Variable selection and model building | tandfonline.com |

| Partial Least Squares (PLS) | Linear | Handles large datasets with correlated variables | tandfonline.com |

| Genetic Function Approximation (GFA) | Linear | Optimizes the selection of descriptors for the model | tandfonline.com |

| Artificial Neural Network (ANN) | Nonlinear | Captures complex, nonlinear structure-activity relationships | tandfonline.com |

Validation and Predictive Power of New Models

A critical aspect of developing new computational models is rigorous validation to ensure their predictive power for new, untested compounds. Validation is typically performed using both internal and external methods.

Internal Validation: This is often done using a leave-one-out cross-validation (Q²) technique. In this method, one compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the training set. A high Q² value indicates a robust and predictive model.

External Validation: The dataset is split into a training set, used to build the model, and a test set, which is kept separate and used to evaluate the model's ability to predict the activity of compounds it has not seen before. The predictive ability is often assessed by the squared correlation coefficient (r²) between the observed and predicted activities of the test set compounds.

For the QSAR models developed for indolyl aryl sulfones, a combination of topological and physicochemical parameters yielded a model with high statistical quality (n = 97, R² = 0.891, Q² = 0.849) using stepwise regression. tandfonline.com When the dataset was divided into a training and a test set, the Genetic Function Approximation-Multiple Linear Regression (GFA-MLR) technique produced a model with strong external predictive capacity. tandfonline.com

The following table presents a comparison of the statistical quality of different QSAR models developed for indolyl aryl sulfones, highlighting the impact of the chosen descriptors and statistical methods.

| Model Type | Descriptors Used | Statistical Method | R² (Training Set) | Q² (Leave-one-out) |

| Linear | Physicochemical | GFA-MLR | 0.862 | 0.821 |

| Linear | Topological | Stepwise Regression | 0.867 | 0.811 |

| Linear | Combined | Stepwise Regression | 0.891 | 0.849 |

| Nonlinear | Combined | ANN | - | - |

R² represents the squared correlation coefficient for the training set, and Q² represents the squared cross-validation correlation coefficient.

These studies demonstrate the successful development of new computational models specifically for sulfone systems. The high predictive power of these QSAR models underscores their utility in guiding the synthesis of new sulfone-containing compounds with desired biological activities, thereby accelerating the drug discovery process.

Applications in Advanced Materials Science and Polymer Engineering

4,4'-Dimethyldiphenyldisulfone as a Structural Unit or Monomer in Polymer Synthesis

The integration of the this compound core into a polymer backbone could impart desirable properties such as thermal stability and chemical resistance, characteristic of aromatic sulfone polymers. However, the methyl groups are generally unreactive in typical polymerization conditions. Therefore, functionalization of these methyl groups or the aromatic rings would be a prerequisite for its use as a monomer.

Polycondensation is a method of polymerization in which monomers are joined together with the loss of a small molecule such as water. For a derivative of this compound to be used in polycondensation, the methyl groups could be oxidized to carboxylic acids, forming 4,4'-dicarboxydiphenyldisulfone. nii.ac.jpchemspider.comreddit.comgoogle.comresearchgate.net This diacid could then react with various diols to form polyesters. Alternatively, the aromatic rings could be functionalized to bear hydroxyl or amino groups, which could then react with diacyl chlorides or dicarboxylic acids.

A comprehensive search of available literature did not yield specific examples of this compound being directly used as a monomer in polycondensation reactions. The synthesis of high-performance polysulfones typically involves the reaction of a dihalogenated diphenyl sulfone with a bisphenol, where the halogen acts as a leaving group in a nucleophilic aromatic substitution reaction.

Ring-opening polymerization (ROP) is a form of chain-growth polymerization in which the terminus of a polymer chain attacks a cyclic monomer to form a longer polymer. For a this compound moiety to be incorporated via ROP, it would need to be a component of a larger, strained macrocycle. cityu.edu.hkcapes.gov.brrsc.org The synthesis of such a macrocycle would be a complex multi-step process.

There is no readily available scientific literature that describes the synthesis of a cyclic monomer containing the this compound unit for the purpose of ring-opening polymerization.

Radical polymerization is a type of polymerization in which a radical initiator is used to produce a radical that can then react with monomers to begin a chain reaction. For a derivative of this compound to be susceptible to radical polymerization, it would need to be functionalized with a polymerizable group, such as a vinyl or acryloyl group. nih.govnih.gov

A thorough review of the literature did not reveal any instances of this compound being modified with vinyl or other radically polymerizable groups for use in radical polymerization.

Copolymerization and terpolymerization involve the polymerization of two or more different monomers. If a functionalized derivative of this compound were to be synthesized, it could potentially be copolymerized with other monomers to tailor the properties of the resulting polymer. For example, a diacid derivative could be copolymerized with a mixture of diols to create a copolyester with specific thermal or mechanical properties.

Specific examples of the copolymerization or terpolymerization of a functionalized this compound monomer are not present in the reviewed scientific literature.

Functional Polymers Incorporating this compound Moieties

The incorporation of the diphenyldisulfone structure into a polymer is expected to enhance its thermal stability and mechanical properties due to the rigid and stable nature of the aromatic sulfone linkage.

Aromatic polysulfones are known for their high thermal stability, and it is anticipated that polymers containing the this compound moiety would also exhibit this characteristic. bohrium.commdpi.com The thermal stability of such polymers would make them suitable for applications in high-temperature environments. Furthermore, these thermally stable polymers could be used as matrices for high-performance composites, where they would be reinforced with fibers such as carbon or glass to produce materials with exceptional strength-to-weight ratios and thermal resistance. researchgate.netresearchgate.netnih.govnih.gov

As there is no available literature on the synthesis of polymers from this compound, there is consequently no data on the thermal stability or use in composites of such polymers.

Optically Active Polymers and Photonic Materials

The incorporation of specific chemical moieties can induce chirality in polymers, leading to materials with unique optical properties. While direct studies on this compound's role in optically active polymers are not extensively documented, the synthesis of chiral polymers often involves the use of chiral monomers or catalysts. nih.gov The rigid structure of the diphenyldisulfone unit could potentially be modified to create chiral centers, which upon polymerization, might lead to optically active materials. uwaterloo.ca

Photonic materials, which control and manipulate light, benefit from components that offer high refractive indices and thermal stability. semanticscholar.org Polymers containing sulfone groups are known for their high-temperature resistance and good optical clarity. Although specific data for this compound in photonics is limited, its structural similarity to other sulfone-containing monomers suggests it could be a candidate for developing new photonic materials.

Electronic and Semiconducting Polymers

The development of high-performance semiconducting polymers often involves the strategic design of monomers to achieve desired energy levels and charge transport characteristics. purdue.edu The electron-withdrawing nature of the sulfone groups in this compound could be leveraged to tune the electronic properties of copolymers, a common strategy in the design of functional polymers. mdpi.com

Membrane Materials for Separation Processes

Polymer membranes are critical for various separation processes, including gas separation and proton exchange in fuel cells. mit.edumdpi.com Polysulfone-based materials are well-regarded for their chemical resistance, mechanical strength, and thermal stability, making them suitable for membrane applications. researchgate.net For gas separation, the intrinsic properties of the polymer, such as free volume and chain rigidity, determine its permeability and selectivity for different gases. energy.gov The incorporation of the rigid this compound unit into a polymer backbone could enhance selectivity by creating a more defined pore structure.

Design and Fabrication of Advanced Composites

Polymer Matrix Composites (PMC) Based on Disulfone Structures

Polymer matrix composites (PMCs) are valued for their high strength-to-weight ratio and are used extensively in aerospace and automotive industries. crimsonpublishers.com The performance of a PMC is highly dependent on the properties of the polymer matrix and its interaction with the reinforcing fibers. nih.govmdpi.comljmu.ac.uknih.govmdpi.com High-temperature resistant polymers, such as those containing sulfone linkages, are often used as matrices for advanced PMCs. mdpi.commdpi.comsemanticscholar.org The thermal stability imparted by the disulfone group in this compound would be a desirable characteristic for a PMC matrix material intended for high-temperature applications. researchgate.net

Nanocomposites and Nanostructured Materials Utilizing this compound

The introduction of nanoscale fillers into a polymer matrix can lead to significant improvements in mechanical, thermal, and barrier properties. researchgate.netmdpi.com The in-situ synthesis of nanocomposites, where the polymerization occurs in the presence of the nanofiller, can lead to enhanced dispersion and interaction between the polymer and the nanoparticles. semanticscholar.org Polymers derived from sulfone-containing monomers have been successfully used to create nanocomposites with various nanofillers. researchgate.net The chemical structure of this compound could be functionalized to improve its interaction with specific nanofillers, thereby enhancing the properties of the resulting nanocomposite.

Structure-Property Relationships in this compound-Derived Materials

Understanding the relationship between a polymer's molecular structure and its macroscopic properties is fundamental to designing new materials with tailored functionalities. researchgate.netresearchgate.netmdpi.com For polymers derived from this compound, several key structural features would influence their properties. The rigidity of the diphenyldisulfone unit would likely contribute to a high glass transition temperature and good mechanical strength. The presence of the methyl groups could influence solubility and processing characteristics. Furthermore, the polarity of the disulfone group would affect intermolecular interactions and, consequently, the material's morphology and barrier properties. By systematically modifying the polymer architecture, for instance, by copolymerization with other monomers, it would be possible to fine-tune these properties for specific applications. mdpi.com

Emerging Applications in Smart Materials and Responsive Systems

The strong electron-withdrawing nature of the sulfone group can influence the electronic and conformational states of a polymer chain. This characteristic is fundamental to designing materials that exhibit changes in their physical or chemical properties in response to environmental triggers. The incorporation of the this compound moiety into polymer backbones could lead to the development of a new class of high-performance smart materials.

Thermo-responsive Systems:

Polymers incorporating sulfone linkages are known for their high thermal stability. wikipedia.org By strategically combining this compound with other monomers, it may be possible to synthesize thermo-responsive polymers. The methyl groups on the phenyl rings can influence the polymer's solubility and lower critical solution temperature (LCST) in certain solvents. For instance, poly(ether sulfone)s with pendant methyl groups have been synthesized and their thermal properties studied, indicating that the introduction of such groups can modify the glass transition temperature and other thermal characteristics. researchgate.net This suggests the potential for creating thermo-responsive hydrogels or membranes that undergo phase transitions at specific temperatures, making them suitable for applications in drug delivery, tissue engineering, and smart coatings.

pH-Responsive Materials:

The sulfone group itself is generally stable to pH changes. However, this compound can be chemically modified or copolymerized with monomers containing ionizable groups (e.g., carboxylic acids or amines) to impart pH sensitivity. The rigid and bulky nature of the diphenyldisulfone unit could influence the pKa of these ionizable groups, leading to sharp and reversible pH-responsive behavior. Such materials could find use in sensors, controlled release systems for pharmaceuticals, and smart membranes for separation processes. core.ac.ukrsc.org

Photo-responsive and Chemi-responsive Systems:

While the diphenyldisulfone structure is not inherently photo-responsive, it can serve as a robust scaffold for the incorporation of photo-sensitive moieties. Furthermore, the disulfone bridge itself may be susceptible to certain chemical stimuli, offering a pathway to chemi-responsive materials. For example, the disulfide bond, a related sulfur-sulfur linkage, is known to be responsive to redox stimuli. While the disulfone bond is more stable, its reactivity towards specific chemical agents could be exploited in the design of targeted drug delivery systems or chemical sensors.

Detailed Research Findings:

Specific research on polymers derived from this compound for smart material applications is limited. However, studies on analogous aromatic sulfone-containing polymers provide valuable insights. For instance, new aromatic polyamides containing sulfone, ether, and ketone linkages have demonstrated high thermal stability and solubility in aprotic solvents, which are desirable properties for processable smart materials. researchgate.net

In a relevant study, poly(ether nitrile sulfone) copolymers with pendant methyl groups were synthesized. The introduction of methylhydroquinone (B43894) and 4,4'-dihydroxydiphenylsulfone influenced the polymer's properties. researchgate.net The data from this research, while not directly on this compound, offers a glimpse into how the presence of methyl groups on a sulfone-containing aromatic backbone can modulate material characteristics.

Table 1: Properties of Poly(ether nitrile sulfone) Copolymers with Pendant Methyl Groups

| Property | Copolymer 1 (High Methyl Content) | Copolymer 2 (Low Methyl Content) |

| Glass Transition Temperature (Tg) | Lower | Higher |

| Inherent Viscosity | Higher | Lower |

| Thermal Stability (TGA) | Stable up to 420°C | Stable up to 420°C |

| Char Yield at 900°C | > 40% | > 40% |

This table is generated based on findings from a study on structurally related polymers to illustrate the potential influence of methyl groups on sulfone-containing aromatic polymers. researchgate.net

The development of smart materials based on this compound is a promising area for future research. Leveraging the inherent properties of the sulfone group and the opportunities for chemical modification will be key to unlocking its full potential in creating advanced, responsive systems for a variety of technological applications.

Future Research Directions and Challenges in 4,4 Dimethyldiphenyldisulfone Chemistry

Development of Sustainable Synthetic Routes and Biorenewable Feedstocks for Sulfone Production

The traditional synthesis of diaryl sulfones often involves multi-step processes that utilize harsh reagents and generate significant waste. organic-chemistry.orgresearchgate.net A primary future challenge is the development of more sustainable and environmentally benign synthetic methodologies.

Greener Synthetic Approaches: Recent research has focused on catalyst- and additive-free methods for the synthesis of sulfones, which are highly desirable for their operational simplicity and atom economy. mdpi.com For instance, the reaction of electron-rich aryl-1,3-dienes with sulfinic acids represents a step towards more sustainable allylic sulfone production. mdpi.com The use of deep eutectic solvents (DES) as recyclable and biodegradable reaction media presents another promising avenue for the synthesis of (hetero)aryl sulfones without the need for volatile organic compounds (VOCs). rsc.org

Biorenewable Feedstocks: A significant long-term goal is the transition from petrochemical-based feedstocks to biorenewable resources. The AROUND project, for example, is investigating the production of diamines from renewable raw materials for use in polyurethanes and other polymers. bio4matpro.de Similar initiatives are needed to develop pathways for producing aromatic building blocks for sulfone synthesis from biomass. Lignin, a complex aromatic biopolymer, is a particularly attractive feedstock due to its abundance. mdpi.com Vanillin, a lignin-derived compound, is already being explored as a renewable starting material for fine chemicals. mdpi.com Research into the conversion of such bio-based platform molecules into precursors for 4,4'-Dimethyldiphenyldisulfone is a critical area for future investigation. The development of sustainable routes to urazole (B1197782) compounds, avoiding the use of isocyanates, also provides a model for greener synthetic strategies. rsc.org

Advanced Computational Design of Novel Disulfone-Based Materials with Tailored Functionality

Computational chemistry and materials modeling are poised to play a pivotal role in accelerating the discovery and design of new disulfone-based materials with specific properties.

Predictive Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for understanding the electronic structure and properties of sulfone derivatives. researcher.lifenih.gov These methods can be used to predict key parameters such as electron distribution, energy levels of excited states, and reorganization energies, which are crucial for applications in organic electronics like OLEDs. researcher.life By performing in-silico screening of various substituted diphenyldisulfones, researchers can identify promising candidates with desired electronic and optical properties before embarking on laborious and costly experimental synthesis. nih.gov

Structure-Property Relationships: Computational models can elucidate the relationship between the molecular structure of disulfone compounds and their macroscopic properties. For instance, simulations can predict how the introduction of different substituent groups on the phenyl rings of this compound would affect its thermal stability, solubility, and mechanical strength when incorporated into a polymer matrix. This predictive capability will enable the rational design of materials with tailored functionalities for specific applications.

Exploration of New Catalytic Systems for Efficient Sulfone Transformations

The development of novel and efficient catalytic systems is crucial for both the synthesis and functionalization of diaryl sulfones.

Catalytic C-S Bond Formation: The formation of the carbon-sulfur bond is a key step in the synthesis of diaryl sulfones. mdpi.com Recent advances include the use of heterogeneous copper nanoparticle catalysts that can promote the reaction of arylboronic acids and arylsulfonyl hydrazides at room temperature. rsc.org Palladium-catalyzed coupling reactions of aryl boronic acids with arylsulfonyl chlorides have also proven to be a mild and efficient method for creating unsymmetrical diaryl sulfones. organic-chemistry.org Future research should focus on developing catalysts that are not only highly active and selective but also based on abundant and non-toxic metals. Photocatalysis, which utilizes visible light to drive chemical reactions, offers a green and sustainable alternative to traditional thermal methods. beilstein-journals.org

Specific Catalysis for this compound: Research has shown that heteropoly acids (HPAs) can act as effective catalysts for the sulfonation of toluene (B28343) to produce 4,4'-dimethyldiphenyl sulfone, a structurally related compound. jlu.edu.cn This suggests that exploring similar catalytic systems for the direct synthesis of this compound could be a fruitful area of investigation. The development of shape-selective catalysts, such as zeolites, could also offer a way to control the regioselectivity of the sulfonation reaction to favor the desired 4,4'-isomer. researchgate.net

Integration into Multifunctional and Hybrid Material Systems for Emerging Technologies

A significant area of future research will be the incorporation of this compound and other disulfones into multifunctional and hybrid materials to create advanced systems with novel properties.

Polymer Composites and Blends: The inherent properties of diaryl sulfones, such as thermal stability and chemical resistance, make them excellent candidates for inclusion in high-performance polymer composites. Research into blending sulfone-containing polymers with other materials to enhance properties is an active field. For example, incorporating sulfone moieties into polymer backbones can improve the performance of materials used in applications such as proton exchange membranes for fuel cells.

Hybrid Organic-Inorganic Materials: The development of hybrid materials that combine the properties of organic disulfone compounds with inorganic components can lead to materials with synergistic effects. For instance, creating nanocomposites where this compound is dispersed within an inorganic matrix could result in materials with enhanced mechanical strength, thermal stability, and unique optical or electronic properties. These materials could find applications in areas such as biocompatible adhesives for mineralized tissues. nih.gov

Addressing Scalability and Economic Viability in Industrial Applications of Disulfone-Derived Materials

For any new material to be successful, it must be scalable and economically viable. This presents a significant challenge for novel disulfone-derived materials.

Process Optimization and Scale-Up: While many novel synthetic methods for diaryl sulfones have been developed at the laboratory scale, translating these to large-scale industrial production can be challenging. organic-chemistry.orgresearchgate.net Future research must focus on developing robust and scalable synthetic processes. This includes optimizing reaction conditions, minimizing the use of expensive reagents and catalysts, and developing efficient purification methods. The development of continuous flow processes could offer significant advantages in terms of scalability, safety, and cost-effectiveness.

Cost-Benefit Analysis: A thorough economic analysis is required to assess the commercial potential of materials derived from this compound. This involves evaluating the cost of raw materials, the efficiency of the manufacturing process, and the performance benefits of the final product compared to existing materials. For high-value applications where performance is critical, a higher production cost may be justifiable.

Environmental Impact and Lifecycle Assessment of Disulfone-Containing Materials

As with any new chemical or material, a thorough understanding of its environmental impact and lifecycle is essential for sustainable development.

Lifecycle Assessment (LCA): A comprehensive Lifecycle Assessment (LCA) should be conducted for this compound and materials derived from it. csic.es This assessment should consider the entire lifecycle of the material, from the extraction and processing of raw materials to the manufacturing, use, and end-of-life disposal or recycling. rsc.org The LCA should quantify the environmental impacts in various categories, including global warming potential, eutrophication, and toxicity. csic.es

Q & A

Q. What are the common synthetic routes for 4,4'-Dimethyldiphenyldisulfone, and how do reaction conditions affect yield and purity?

Methodological Answer: Synthesis typically involves sulfonation or condensation reactions. For example:

- Sulfonation of biphenyl derivatives : Reacting 4,4'-dimethylbiphenyl with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation. Excess reagent is neutralized with NaOH, and the product is purified via recrystallization from ethanol .

- Optimization : Key factors include stoichiometry (molar ratios of reactants), reaction time (12–24 hours), and solvent selection (polar aprotic solvents like DMF enhance solubility). Purity (>98%) is achieved through iterative recrystallization or column chromatography .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- GC-MS : Ideal for volatile derivatives; use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas (1 mL/min). Derivatize with BSTFA to improve volatility .

- HPLC : C18 reverse-phase column, acetonitrile/water mobile phase (70:30 v/v), UV detection at 254 nm. Retention times are calibrated against certified standards .

- NMR : ¹H NMR in DMSO-d₆ confirms methyl and sulfone group positions (δ 2.3 ppm for CH₃, δ 7.5–8.0 ppm for aromatic protons) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions.

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult SDS for emergency protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity measurements when synthesizing this compound?

Methodological Answer:

- Contradiction Analysis : Cross-validate using multiple techniques (e.g., HPLC vs. GC-MS). Impurities like residual solvents or isomers (e.g., 3,4'-isomers) may co-elute in one method but separate in another .

- Advanced Purification : Use preparative HPLC with a gradient elution (water/acetonitrile from 50:50 to 20:80) to isolate trace impurities. Confirm structures via high-resolution MS/MS .

Q. What experimental design considerations are critical when incorporating this compound into high-performance polymer composites?

Methodological Answer:

- Compatibility Testing : Pre-screen solubility in polymer matrices (e.g., polyimides) using Hansen solubility parameters. Optimize curing temperatures (200–300°C) to prevent thermal decomposition .

- Mechanical Stability : Conduct dynamic mechanical analysis (DMA) to assess glass transition temperature (Tg) shifts. For example, 10 wt% incorporation in polyimide increases Tg by 15°C due to sulfone group rigidity .

Q. How can environmental persistence of this compound degradation products be assessed?

Methodological Answer:

- Photolysis Studies : Expose to UV light (254 nm) in a quartz reactor; monitor degradation via LC-QTOF-MS. Major products (e.g., sulfonic acids) are quantified using external calibration curves .

- Hydrolysis Kinetics : Test stability in buffered solutions (pH 4–10) at 25–50°C. Use pseudo-first-order kinetics models to estimate half-lives. Sulfone groups show resistance to hydrolysis at neutral pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.